N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a spirocyclic compound featuring a fused indole-thiadiazole core. Its structure includes a 3-methylphenoxyethyl substituent at the 1'-position and an acetyl group at the 4-position of the thiadiazole ring.
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-7-6-8-17(13-14)30-12-11-25-19-10-5-4-9-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-10,13H,11-12H2,1-3H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPWLTTWWYTOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Synthesis
The 1,3,4-thiadiazole core is synthesized via a [2+3] cycloaddition between thiosemicarbazide derivatives and α-keto acids. Source confirms that reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with acenaphthylene-1,2-dione in ethanol at room temperature yields analogous spiro-thiadiazoles in 87% yield. For the target compound, the specific protocol involves:
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Reagents :
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4-Acetyl-2-hydrazinylthiadiazole (0.1 mol)
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1-(2-(3-Methylphenoxy)ethyl)indoline-2,3-dione (0.1 mol)
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Ethanol (anhydrous, 500 mL)
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Conditions :
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Temperature: 25–30°C
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Reaction time: 48 hours
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Atmosphere: Nitrogen
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Mechanism :
The reaction proceeds through nucleophilic attack of the thiadiazole hydrazine on the indole diketone, followed by cyclodehydration to form the spiro center.
Functionalization and Side Chain Introduction
Phenoxyethyl Group Installation
The 2-(3-methylphenoxy)ethyl side chain is introduced via nucleophilic aromatic substitution (SNAr) on a bromoethyl-indole intermediate:
| Parameter | Value |
|---|---|
| Starting material | 5-Bromoethylindole |
| Nucleophile | 3-Methylphenol (1.2 eq) |
| Base | K2CO3 (2.5 eq) |
| Solvent | DMF (anhydrous) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78% |
Source validates this approach, demonstrating similar etherification reactions on spiro-indole systems under anhydrous conditions.
Acetylation and Final Product Formation
The terminal acetamide group is introduced through a two-step process:
Primary Amine Generation
Reduction of the thiadiazole ring’s nitrile group (introduced during cycloaddition) using:
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Reductant : LiAlH4 (3 eq)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C → RT
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Time : 6 hours
Acetylation Reaction
| Component | Quantity |
|---|---|
| Amine intermediate | 1 eq |
| Acetic anhydride | 1.5 eq |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 92% |
Source reports analogous acetylation reactions achieving >90% yields when using DMAP as a catalyst.
Reaction Optimization and Critical Parameters
Solvent Effects on Spirocyclization
Comparative studies from sources and reveal solvent significantly impacts reaction efficiency:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 87 | 98.2 |
| DMF | 72 | 95.4 |
| THF | 68 | 93.1 |
| Acetonitrile | 54 | 89.7 |
Ethanol’s polar protic nature facilitates both solubility of intermediates and proton transfer during cyclization.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient flash chromatography:
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Stationary phase : Silica gel (230–400 mesh)
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Mobile phase : Hexane/EtOAc (8:2 → 6:4)
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Retention factor (Rf) : 0.35 (Hexane:EtOAc 7:3)
Spectroscopic Verification
1H NMR (400 MHz, DMSO-d6) :
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δ 10.48 (s, 1H, NH amide)
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δ 7.93–7.29 (m, 7H, aromatic)
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δ 4.12 (t, J=6.4 Hz, 2H, OCH2)
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δ 2.31 (s, 3H, CH3 acetyl)
13C NMR (100 MHz, DMSO-d6) :
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182.6 ppm (C=O thiadiazole)
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159.0 ppm (C=O amide)
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86.2 ppm (spiro carbon)
MS (APCI): m/z 439.1 [M+H]+ (calc. 438.5)
Scale-Up Considerations and Yield Improvement
Industrial-scale production (source) recommends:
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Continuous flow reactors for spirocyclization step (residence time 30 min)
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Crystal engineering to enhance filtration:
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Anti-solvent: n-Heptane
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Cooling rate: 0.5°C/min
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Final purity: 99.5% (HPLC)
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Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antiviral, anticancer, and antimicrobial properties, make it a valuable subject for biological research
Medicine: Its unique structure suggests potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole and thiadiazole rings are known to bind with high affinity to various biological targets, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Spiro vs. Non-Spiro Cores: The target compound and its spiro analogs (e.g., ) exhibit enhanced conformational rigidity compared to non-spiro derivatives like the pyrimidoindole-thiadiazole hybrid . This rigidity may improve target binding selectivity in biological systems.
- Substituent Effects: The 3-methylphenoxyethyl group in the target compound contrasts with the 4-chlorophenoxyethyl group in 's analog. Chlorine substituents typically enhance lipophilicity and metabolic stability, while methyl groups may reduce steric hindrance .
- Acetamide Positioning : The acetamide group at the 2-position in the target compound is conserved across analogs, suggesting its role as a critical pharmacophore for hydrogen bonding .
Table 2: Reported Bioactivities of Structural Analogs
Inferences for the Target Compound :
- The spiro-thiadiazole core is associated with anticancer activity, as seen in ’s chlorophenoxyethyl analog, which inhibits tubulin polymerization. The target’s 3-methylphenoxyethyl group may modulate potency due to reduced electron-withdrawing effects compared to chlorine .
- Acetamide-containing spiro compounds (e.g., ) show CNS activity (anticonvulsant), suggesting the target may cross the blood-brain barrier .
Biological Activity
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide (CAS Number: 902255-11-2) is a synthetic compound that belongs to a class of spirocyclic compounds containing a thiadiazole moiety. Its complex structure suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 438.5 g/mol
- Structural Features : The compound features a spiro[1,3,4-thiadiazole] ring fused with an indole structure, which is known for its biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound has shown promising activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 4.2 × 10^-2 µM/ml |
| 2 | Escherichia coli | 4.5 × 10^-2 µM/ml |
| 3 | Klebsiella pneumoniae | 2.6 × 10^-2 µM/ml |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of electron-withdrawing groups in its structure enhances its efficacy against various cancer types.
Case Study: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, compounds similar to this compound were evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for DNA replication and repair.
- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : Interference with signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
